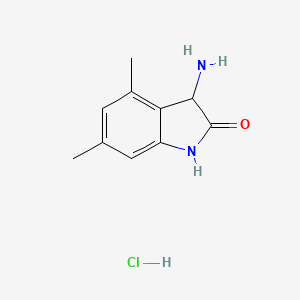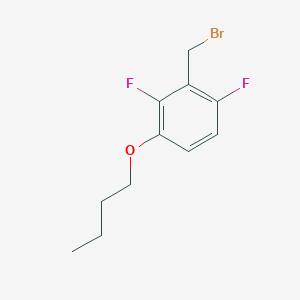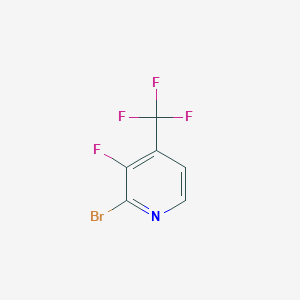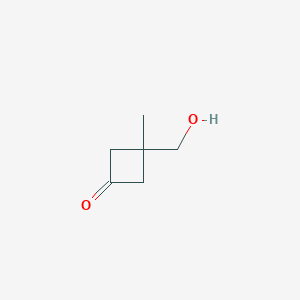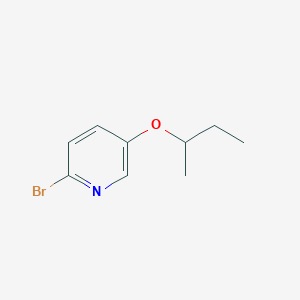
2-Bromo-5-(sec-butoxy)pyridine
Descripción general
Descripción
“2-Bromo-5-(sec-butoxy)pyridine” is a chemical compound with the molecular formula C9H12BrNO . It is used as a building block in organic synthesis . The compound is also known as 2-bromo-5-butan-2-yloxypyridine .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(sec-butoxy)pyridine” includes a pyridine ring with bromine and sec-butoxy groups attached at the 2nd and 5th positions respectively . The InChI code for this compound is InChI=1S/C9H12BrNO/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-5-(sec-butoxy)pyridine” are not detailed in the searched resources, bromopyridines are generally involved in various types of reactions. For instance, they can react with butyllithium to give lithiopyridines, which are versatile reagents . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-(sec-butoxy)pyridine” include a molecular weight of 230.1 . The compound has a complexity of 132 and a covalently-bonded unit count of 1 . It has a topological polar surface area of 22.1Ų .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling
2-Bromo-5-(sec-butoxy)pyridine: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry . This reaction is widely used due to its mild conditions and the ability to couple a variety of different boron reagents with aryl or vinyl halides. The sec-butoxy group in this compound can provide steric hindrance, potentially improving selectivity in coupling reactions.
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 2-Bromo-5-(sec-butoxy)pyridine can be utilized to introduce various functional groups onto the pyridine ring. This is particularly useful in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Ligand Synthesis
The compound can serve as a precursor for the synthesis of ligands for transition metal catalysis. These ligands can be used to enhance the reactivity and selectivity of metal-catalyzed reactions, which are fundamental in the development of new chemical processes .
Pharmaceutical Development
In pharmaceutical research, 2-Bromo-5-(sec-butoxy)pyridine may be used to develop new drug candidates. Its bromo and butoxy groups make it a versatile building block for constructing pharmacologically active molecules.
Material Science
The sec-butoxy group attached to the pyridine ring could influence the material properties of polymers when used as a monomer. This can lead to the development of new materials with unique characteristics, such as enhanced thermal stability or electrical conductivity .
Pesticide and Herbicide Production
Halogenated pyridines, like 2-Bromo-5-(sec-butoxy)pyridine , are often key components in the synthesis of pesticides and herbicides. Their structural motifs are commonly found in compounds that exhibit biological activity against a range of pests and weeds .
Dye Production
This compound may also find application in the production of dyes. The bromo group, in particular, is reactive and can be used to attach various chromophores to the pyridine ring, leading to the synthesis of new dye molecules .
Flavor and Fragrance Industry
Lastly, 2-Bromo-5-(sec-butoxy)pyridine could be used in the synthesis of compounds for the flavor and fragrance industry. The modification of the pyridine ring can lead to the creation of new aromatic compounds with potential use in perfumes and flavorings .
Direcciones Futuras
The future directions for “2-Bromo-5-(sec-butoxy)pyridine” could involve its use in various organic synthesis reactions, given its role as a building block . Its potential in Suzuki–Miyaura coupling and other transition metal catalysed carbon–carbon bond forming reactions could be further explored .
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-5-(sec-butoxy)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Its role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Propiedades
IUPAC Name |
2-bromo-5-butan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGRZBJDBDTGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(sec-butoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)

![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
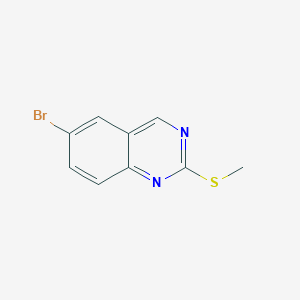
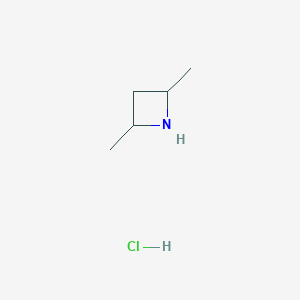


![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)
